molecular formula C17H19F3N4O2S B215077 5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine

5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine

Cat. No. B215077
M. Wt: 400.4 g/mol
InChI Key: SJSDBLOCMZWPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the development and activation of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

TAK-659 is a potent and selective inhibitor of BTK, which is a key enzyme involved in the development and activation of B cells. BTK plays a crucial role in the B cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. By inhibiting BTK, TAK-659 blocks the BCR signaling pathway, leading to the inhibition of B cell activation and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, TAK-659 has demonstrated significant antitumor activity in B cell malignancies, such as CLL and MCL. TAK-659 has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B cell activation and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B cell malignancies and autoimmune diseases. However, one of the limitations of TAK-659 is its potential toxicity, which requires further investigation in clinical trials.

Future Directions

There are several potential future directions for the research and development of TAK-659. One of the areas of interest is the combination of TAK-659 with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance its antitumor activity. Another potential future direction is the investigation of TAK-659 in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to investigate the safety and efficacy of TAK-659 in clinical trials.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-bromo-3-(trifluoromethyl)pyridine with 4-methylpiperazine to form the intermediate N-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)pyridin-2-amine. This intermediate is then reacted with 4-methylsulfonylbenzenesulfonyl chloride to yield the final product, 5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

Product Name

5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine

Molecular Formula

C17H19F3N4O2S

Molecular Weight

400.4 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C17H19F3N4O2S/c1-23-7-9-24(10-8-23)27(25,26)15-5-6-16(21-12-15)22-14-4-2-3-13(11-14)17(18,19)20/h2-6,11-12H,7-10H2,1H3,(H,21,22)

InChI Key

SJSDBLOCMZWPNR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.